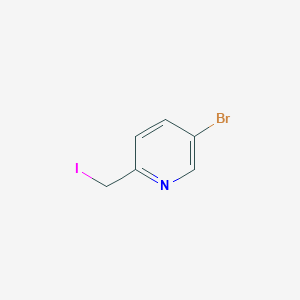

5-Bromo-2-(iodomethyl)pyridine

Description

This compound is a versatile synthetic intermediate, leveraging the reactivity of both bromine and iodine substituents. Bromine acts as a directing group in cross-coupling reactions, while the iodomethyl moiety serves as a reactive handle for alkylation or nucleophilic substitution.

Propriétés

Formule moléculaire |

C6H5BrIN |

|---|---|

Poids moléculaire |

297.92 g/mol |

Nom IUPAC |

5-bromo-2-(iodomethyl)pyridine |

InChI |

InChI=1S/C6H5BrIN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 |

Clé InChI |

XNYFXYUFCVGKCN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=NC=C1Br)CI |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(iodomethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 2-(iodomethyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination .

Industrial Production Methods: Industrial production of 5-Bromo-2-(iodomethyl)pyridine may involve similar halogenation techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-(iodomethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Cross-Coupling Reactions: This compound is a valuable intermediate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are used under mild conditions, often in polar aprotic solvents.

Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate or cesium carbonate, are used in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

- Substitution reactions yield various substituted pyridine derivatives.

- Cross-coupling reactions produce biaryl compounds and other complex organic molecules .

Applications De Recherche Scientifique

Chemistry: 5-Bromo-2-(iodomethyl)pyridine is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds and natural product analogs .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential pharmaceutical agents, including kinase inhibitors and other bioactive molecules .

Industry: The compound is utilized in the development of agrochemicals, dyes, and materials science for the synthesis of advanced materials with specific properties .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(iodomethyl)pyridine in chemical reactions involves the activation of the pyridine ring by the halogen atoms, making it more susceptible to nucleophilic attack. The bromine and iodine atoms act as leaving groups, facilitating substitution and cross-coupling reactions. In biological systems, the compound’s mechanism would depend on its specific molecular targets, such as enzymes or receptors, and the pathways it modulates .

Comparaison Avec Des Composés Similaires

The following analysis compares 5-Bromo-2-(iodomethyl)pyridine with structurally and functionally related halogenated pyridines, pyrimidines, and fused heterocycles. Key factors include substituent effects, synthetic utility, and physicochemical properties.

Structural Analogues

Key Observations :

- Halogen Reactivity : Iodine in 5-Bromo-2-iodopyridine facilitates Suzuki-Miyaura couplings more readily than chlorine or bromine due to its lower bond dissociation energy .

- Steric and Electronic Effects : Methoxyphenyl or difluoromethoxy groups (e.g., ) introduce steric bulk and alter electron density, impacting coordination in metal-catalyzed reactions.

- Crystal Packing: Hydrogen bonding in 5-Bromo-2-chloropyrimidin-4-amine stabilizes dimers, enhancing crystallinity compared to non-aminated analogs .

Physicochemical Properties

Notes:

- The iodomethyl group increases molecular weight and lipophilicity compared to chloro or methoxy derivatives.

- Higher halogen bond strength of Cl vs. I reduces reactivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.